(2R,3R)-2-[2-(Cyclopropylmethyl)pyrazol-3-yl]oxolan-3-amine;dihydrochloride
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Overview
Description
(2R,3R)-2-[2-(Cyclopropylmethyl)pyrazol-3-yl]oxolan-3-amine;dihydrochloride is a chemical compound with a complex structure that includes a cyclopropylmethyl group, a pyrazole ring, and an oxolane ring
Preparation Methods
The synthesis of (2R,3R)-2-[2-(Cyclopropylmethyl)pyrazol-3-yl]oxolan-3-amine;dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the oxolane ring, followed by the introduction of the pyrazole ring and the cyclopropylmethyl group. The final step involves the formation of the dihydrochloride salt. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.
Chemical Reactions Analysis
(2R,3R)-2-[2-(Cyclopropylmethyl)pyrazol-3-yl]oxolan-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH levels. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2R,3R)-2-[2-(Cyclopropylmethyl)pyrazol-3-yl]oxolan-3-amine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R)-2-[2-(Cyclopropylmethyl)pyrazol-3-yl]oxolan-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(2R,3R)-2-[2-(Cyclopropylmethyl)pyrazol-3-yl]oxolan-3-amine;dihydrochloride can be compared with similar compounds such as:
- rac-(1R,3R)-3-(1H-Pyrazol-1-yl)cyclobutan-1-amine dihydrochloride, trans
- rac-(1R,3R)-N1-Cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans
These compounds share structural similarities but differ in their specific functional groups and overall molecular configuration
Properties
IUPAC Name |
(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c12-9-4-6-15-11(9)10-3-5-13-14(10)7-8-1-2-8;;/h3,5,8-9,11H,1-2,4,6-7,12H2;2*1H/t9-,11-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVFLJQKUGREEP-XFQLJVDGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC=N2)C3C(CCO3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1N)C2=CC=NN2CC3CC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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